

Application Notes and Protocols for AF 555 NHS Ester Antibody Conjugation

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of amine-reactive **AF 555 NHS ester** to antibodies. The protocol details the necessary reagents, step-by-step instructions for the conjugation reaction, purification of the conjugate, and methods for quality control.

Introduction

Fluorescently labeling antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of target molecules in a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting. AF 555, a bright and photostable orange-fluorescent dye, is a popular choice for antibody conjugation. The N-hydroxysuccinimidyl (NHS) ester functional group of AF 555 reacts efficiently with primary amines (–NH2) on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond.[1][2][3] This protocol outlines a general procedure for reliable and efficient conjugation of **AF 555 NHS ester** to a typical IgG antibody.

Key Experimental Parameters

Successful antibody conjugation with **AF 555 NHS ester** hinges on several critical parameters that should be optimized for each specific antibody and application. These parameters are summarized in the table below.



Parameter	Recommended Range/Value	Notes
Antibody Purity	>95%	The antibody solution should be free of amine-containing substances like Tris, glycine, or ammonium ions, as well as stabilizing proteins such as BSA or gelatin, which will compete with the antibody for conjugation.[4][5]
Antibody Concentration	2 - 10 mg/mL	Optimal labeling efficiency is achieved within this concentration range.[2][4]
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3 - 8.5	A slightly basic pH is crucial for the reaction as it deprotonates the primary amines on lysine residues, making them available for reaction with the NHS ester.[1][6][7]
Molar Excess of Dye to Antibody	5:1 to 20:1	The optimal ratio depends on the antibody and desired degree of labeling. It's recommended to perform trial conjugations at different ratios to determine the best outcome. [8]
Reaction Time	1 hour	The reaction is typically carried out at room temperature with continuous stirring or rotation. [2][8][9]
Quenching the Reaction	Optional: 50-100 mM Tris-HCl or Glycine, pH 7.4	This step can be included to stop the reaction by consuming any unreacted NHS ester.[9]



Purification Method	Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis	These methods are effective in separating the labeled antibody from unreacted dye and other small molecules.[4] [8][10]
Degree of Labeling (DOL)	2 - 10	The optimal DOL provides a bright signal without causing self-quenching of the fluorophore or compromising antibody function.[11][12]

Experimental Protocol

This protocol is optimized for conjugating approximately 1 mg of an IgG antibody. The reaction can be scaled up or down as needed.

Materials

- AF 555 NHS Ester
- IgG Antibody (in an amine-free buffer like PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate solution, pH 8.5-9.5
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification Column (e.g., Sephadex G-25 spin column)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4

Procedure

Antibody Preparation:



- Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains amines, dialyze the antibody against PBS.[4]
- Adjust the pH of the antibody solution to 8.3 by adding a small volume of 1 M Sodium Bicarbonate.[8]
- AF 555 NHS Ester Stock Solution Preparation:
 - Allow the vial of AF 555 NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]
 - Prepare a 10 mg/mL stock solution of AF 555 NHS ester by dissolving it in anhydrous DMSO.[8] This should be done immediately before use as NHS esters are moisturesensitive.[9]
- Conjugation Reaction:
 - Calculate the required volume of the AF 555 NHS ester stock solution to achieve the desired molar excess.
 - Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing or stirring.[2][9]
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.[2][8][9]
- Quenching the Reaction (Optional):
 - To stop the reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.[9]
 - Incubate for an additional 10-15 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) according to the manufacturer's instructions.[4][8]



 Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.[10]

Quality Control: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, is a critical quality control parameter.[13] An optimal DOL ensures a strong fluorescent signal without negatively impacting the antibody's function.[11][12]

Procedure for DOL Calculation:

- Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of AF 555 (~555 nm, Amax).[9]
- Calculate the corrected absorbance at 280 nm (A280,corr) to account for the dye's absorbance at this wavelength using the following formula:
 - A280,corr = A280 (Amax × CF280)
 - Where CF280 is the correction factor for AF 555 at 280 nm (typically around 0.08).[3]
- Calculate the molar concentration of the antibody:
 - [Antibody] (M) = A280,corr / ε antibody
 - Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this
 is typically ~210,000 M⁻¹cm⁻¹).[12]
- Calculate the molar concentration of the dye:
 - [Dye] (M) = Amax / ε dye
 - Where ϵ _dye is the molar extinction coefficient of AF 555 at its Amax (typically ~150,000 M⁻¹cm⁻¹).[3]
- Calculate the DOL:



DOL = [Dye] / [Antibody]

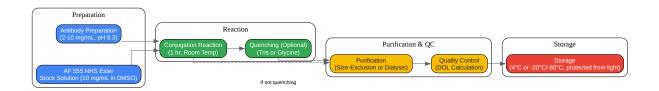
The optimal DOL for most antibodies is between 2 and 10.[11][12]

Storage and Stability of Conjugated Antibodies

Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.

- Short-term storage: Store the conjugate at 4°C in the dark for up to two months. The addition of a carrier protein like 0.1% BSA and a bacteriostatic agent such as 0.02% sodium azide can improve stability.[8][14]
- Long-term storage: For storage longer than two months, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.[8][14] Avoid repeated freeze-thaw cycles.[14]
 Adding glycerol to a final concentration of 50% can help prevent damage from freezing.[3]
 [14]
- Light Protection: Fluorescent conjugates are susceptible to photobleaching and should always be protected from light during storage and handling.[14][15]

Experimental Workflow Diagram



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Caption: Workflow for AF 555 NHS ester antibody conjugation.



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